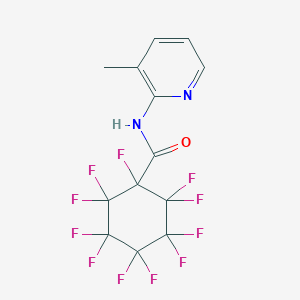
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyridinyl group attached to a cyclohexane ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyridinyl group. Common synthetic routes may include:
Fluorination Reactions: Utilizing reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) to introduce fluorine atoms into the cyclohexane ring.
Amidation Reactions: Forming the carboxamide group by reacting a carboxylic acid derivative with an amine, in this case, 3-methyl-2-pyridinylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar chemical properties.
2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile: A fluorinated nitrile with applications in fluoropolymer synthesis.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is unique due to its specific combination of fluorine atoms and the pyridinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where high thermal stability, chemical resistance, and specific biological activities are required.
特性
分子式 |
C13H7F11N2O |
|---|---|
分子量 |
416.19g/mol |
IUPAC名 |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H7F11N2O/c1-5-3-2-4-25-6(5)26-7(27)8(14)9(15,16)11(19,20)13(23,24)12(21,22)10(8,17)18/h2-4H,1H3,(H,25,26,27) |
InChIキー |
NJHASJBBFUGFRU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
正規SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















